molecular formula C9H8BrF3O B8149262 2-Bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene

2-Bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8149262
M. Wt: 269.06 g/mol
InChI Key: CRQZGMWLHAFSOR-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by the presence of a bromine atom, a methyl group, and a trifluoroethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methyl-3-(2,2,2-trifluoroethoxy)benzene with bromine in the presence of a catalyst to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a dehalogenated product.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

2-Bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(trifluoromethoxy)benzene
  • (1-Bromo-2,2,2-trifluoroethyl)benzene
  • 1-Bromo-2-methyl-3-(2,2,2-trifluoroethoxy)benzene

Uniqueness

2-Bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoroethoxy group enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-6-3-2-4-7(8(6)10)14-5-9(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQZGMWLHAFSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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